4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a complex organic compound that features a phenolic group, a methoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine.
Coupling with Phenol: The aminomethylated pyrazole is then coupled with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its phenolic and pyrazole moieties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol
- 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-hydroxyphenol
- 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-ethoxyphenol
Uniqueness
The presence of the methoxy group in 4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol distinguishes it from its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-15-16(2)13(9)14-8-10-4-5-11(17)12(6-10)18-3/h4-7,14,17H,8H2,1-3H3 |
InChI Key |
PAINPWQIXWSMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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